MRTX-1257

KRAS G12C inhibitor in vitro cytotoxicity head-to-head comparison

MRTX-1257 is the only KRAS G12C inhibitor with published radio-sensitization data (20% cure rate in CT26 models), 10-fold greater potency than adagrasib (pERK IC50=0.9 nM), and proteomics-confirmed Cys12-restricted selectivity with no off-target cysteine engagement. With ~80% response rate across 23 tumor models and complete durable regression >70 days post-cessation in MIA PaCa-2 xenografts, it surpasses all in-class alternatives. Well-characterized PK (31% oral bioavailability, 77% target engagement) supports rigorous dose-response studies. Ideal for efficacy screening, chemoproteomic profiling, and immuno-oncology radiotherapy combinations.

Molecular Formula C33H39N7O2
Molecular Weight 565.722
CAS No. 2206736-04-9
Cat. No. B609335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX-1257
CAS2206736-04-9
SynonymsMRTX1257;  MRTX-1257;  MRTX 1257; 
Molecular FormulaC33H39N7O2
Molecular Weight565.722
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
InChIInChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
InChIKeyYRYQLVCTQFBRLD-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRTX-1257 (CAS 2206736-04-9): A Highly Selective, Orally Bioavailable Covalent KRAS G12C Inhibitor Tool Compound


MRTX-1257 is a substituted tetrahydropyridopyrimidine small molecule that functions as a selective, irreversible, covalent inhibitor of the KRAS G12C oncoprotein. It binds to the Switch-II pocket, forming a covalent bond with the mutant cysteine at codon 12 and trapping KRAS in its inactive GDP-bound state [1]. The compound is orally bioavailable and was developed by Mirati Therapeutics as a research tool compound to probe KRAS G12C dependence and therapeutic susceptibility across cancer models [2]. MRTX-1257 is structurally and pharmacologically analogous to the clinical-stage inhibitor adagrasib (MRTX849) but is a distinct chemical entity with its own preclinical profile [3].

Why MRTX-1257 Cannot Be Casually Substituted by Other KRAS G12C Inhibitors Without Compromising Experimental Reproducibility


Although MRTX-1257, adagrasib (MRTX849), and sotorasib (AMG510) all target the same KRAS G12C Switch-II pocket, they exhibit divergent potency, selectivity, PK profiles, and context-dependent efficacy that preclude simple interchangeability. In head-to-head in vitro cytotoxicity assays under identical conditions, MRTX-1257 demonstrated the highest activity among the three inhibitors, with a potency rank order that cannot be extrapolated from single-target IC50 values alone [1]. Furthermore, MRTX-1257 possesses a unique demonstrated radio-sensitizing capability not yet reported for adagrasib or sotorasib [2], and its proteomics-confirmed selectivity profile defines a covalent engagement fingerprint distinct from the H95-dependent binding mode of adagrasib [3]. Substituting MRTX-1257 with another in-class compound without adjusting for these quantitative differences risks altering target engagement kinetics, off-target liability, and experimental outcomes.

MRTX-1257 Quantitative Differentiation Evidence: Five Dimensions Where Data Support Prioritized Selection Over Closest Analogs


Evidence 1: Head-to-Head In Vitro Cytotoxicity Superiority Over Adagrasib and Sotorasib in KRAS G12C-Mutant Murine Lung Cancer Cells

In a direct head-to-head comparison using LLC (KRAS G12C mutant murine lung cancer) cells treated under identical conditions with a CCK8 viability assay at 48 hours, MRTX-1257 exhibited the highest cytotoxic activity among the three tested KRAS G12C inhibitors. The potency rank order was MRTX-1257 > MRTX849 (adagrasib) > AMG510 (sotorasib) at matched concentrations [1]. All three compounds showed minimal activity against non-KRAS G12C mutant MC38 cells, confirming on-target selectivity [1].

KRAS G12C inhibitor in vitro cytotoxicity head-to-head comparison

Evidence 2: Cellular Target Engagement Potency — 10-Fold Superior ERK Phosphorylation Inhibition Versus Adagrasib in H358 Cells

MRTX-1257 inhibits KRAS-dependent ERK phosphorylation (pERK) in NCI-H358 human NSCLC cells with an IC50 of approximately 0.9–1 nM (900 pM) [1][2]. In contrast, adagrasib (MRTX849) achieves pERK inhibition in the same H358 cell line with an IC50 of approximately 9.2 nM at 48 hours [3]. Sotorasib (AMG510) yields a pERK IC50 of approximately 30 nM (0.03 µM) in H358 cells after 2-hour treatment [4]. This represents an approximately 10-fold potency advantage over adagrasib and a ≥30-fold advantage over sotorasib in this core pharmacodynamic assay.

ERK phosphorylation target engagement cellular potency

Evidence 3: Broad-Spectrum In Vivo Antitumor Activity — ~80% Response Rate Across 23 KRAS G12C Xenograft Models

MRTX-1257 was evaluated at a fixed dose yielding near-complete KRAS target inhibition across a panel of 23 subcutaneous KRAS G12C-mutant cell-derived and patient-derived xenograft models. Frank tumor regressions (often exceeding 50% tumor reduction from baseline) were observed in approximately 80% of all models tested, with responses ranging from complete regression with no recovery after treatment cessation to partial regression and tumor stasis [1]. By comparison, adagrasib (MRTX849) demonstrated tumor regression exceeding 30% volume reduction from baseline in 65% of 26 tested models (17 of 26) after 3 weeks of treatment [2]. Both compounds were inactive in non-KRAS G12C models, confirming on-target specificity [1][2].

xenograft efficacy tumor regression broad-spectrum activity

Evidence 4: Durable Tumor Regression in the MIA PaCa-2 Xenograft Model — Complete Responses Sustained >70 Days Post-Treatment Cessation

In the MIA PaCa-2 KRAS G12C-mutant pancreatic cancer xenograft model, MRTX-1257 administered orally once daily for 30 days produced rapid tumor growth inhibition at all dose levels tested (1, 3, 10, 30, and 100 mg/kg). Sustained tumor regression was observed at doses of 3, 10, 30, and 100 mg/kg. Notably, the 100 mg/kg daily dose led to complete tumor responses that were maintained for more than 70 days after treatment cessation [1][2]. In comparison, adagrasib inhibited tumor growth in MIA PaCa-2 and H358 xenografts but complete durable regression after treatment withdrawal was not specifically highlighted in the primary disclosure [3]. MRTX-1257 at 30 mg/kg PO exhibited 31% bioavailability in mice with free fraction exposures well above cellular potency and 77% target engagement in a PK/PD experiment [1].

durable tumor regression MIA PaCa-2 xenograft complete response

Evidence 5: Proteomics-Confirmed Target Selectivity — High Specificity for KRAS G12C Cys12 Over Other Surface-Exposed Cysteines

In global proteomics studies designed to assess protein modification across the proteome, MRTX-1257 was shown to be highly selective for the targeted Cys12 residue of KRAS G12C compared with other surface-exposed cysteine residues in NCI-H358 cells [1]. This contrasts with the broader isoform selectivity profiles reported for the clinical comparators: adagrasib is strictly KRAS-selective (not KRAS G12C-specific) due to its strong and irreplaceable interaction with H95, while sotorasib is RAS isoform-agnostic, exhibiting similar binding to NRAS and HRAS G12C mutants [2]. The high selectivity of MRTX-1257 for the intended cysteine target without modification of other free cysteine residues translates to a cleaner covalent pharmacology profile [1].

proteomics selectivity covalent target engagement off-target profiling

Evidence 6: First Demonstrated Radio-Sensitizing KRAS G12C Inhibitor — 20% Cure Rate When Combined With Radiotherapy in Syngeneic Tumor Models

MRTX-1257 is the first and only KRAS G12C inhibitor for which a radio-sensitizing effect has been demonstrated both in vitro and in vivo [1]. In the CT26 KRAS G12C+/+ syngeneic murine colorectal cancer model, radiotherapy combined with oral MRTX-1257 resulted in an observable cure rate of 20% in BALB/c mice, a result not achieved with radiotherapy alone [1]. The radio-sensitizing effect was time- and dose-dependent in vitro and was absent in KRAS wild-type cell lines, confirming KRAS G12C-dependent mechanism [1]. Importantly, no durable response was observed in T cell-deficient athymic nu/nu mice, implicating an immune-mediated component in the combination effect [1]. No comparable radio-sensitization studies have been reported for adagrasib or sotorasib at the time of this analysis.

radio-sensitization combination therapy syngeneic tumor model

High-Impact Research Applications Where MRTX-1257 Provides Quantifiable Advantages Over Other KRAS G12C Inhibitors


Scenario 1: In Vivo Pharmacodynamic Studies Requiring Maximal Potency and Durable Complete Tumor Regression

Researchers seeking a KRAS G12C inhibitor that can achieve complete and durable tumor regression (sustained >70 days after treatment cessation) in the MIA PaCa-2 xenograft model should select MRTX-1257. Its target engagement potency (pERK IC50 = 0.9 nM in H358 cells) is approximately 10-fold greater than adagrasib and ≥30-fold greater than sotorasib, enabling robust pathway suppression at lower exposures [1][2]. The compound's 31% oral bioavailability and 77% PK/PD target engagement in mouse [1] provide a well-characterized pharmacokinetic framework for dose selection in murine efficacy studies.

Scenario 2: Combination Studies With Radiotherapy in KRAS G12C-Mutant Tumors

MRTX-1257 is the only KRAS G12C inhibitor with published radio-sensitization data, demonstrating a 20% cure rate when combined with radiotherapy in the CT26 KRAS G12C+/+ syngeneic model [3]. This unique evidence base makes MRTX-1257 the sole appropriate tool compound for preclinical studies exploring KRAS G12C inhibition as a radio-sensitizing strategy in NSCLC (where ~14% of patients harbor KRAS G12C mutations), colorectal cancer, or other solid tumors. The observed dependence of durable response on T cell competence [3] further supports its use in immuno-oncology radiotherapy combination research.

Scenario 3: Chemical Biology and Target Validation Studies Requiring High Proteome-Wide Selectivity

For experiments where covalent modifier selectivity is paramount — such as chemoproteomic profiling, target deconvolution, or mechanistic studies where off-target cysteine modification could confound interpretation — MRTX-1257's proteomics-confirmed restriction to the Cys12 of KRAS G12C without modification of other free cysteine residues [1] provides a cleaner pharmacological tool than the more isoform-agnostic sotorasib or the H95-dependent adagrasib [4]. This selectivity profile reduces the experimental noise from unintended target engagement when interrogating KRAS G12C-specific biology.

Scenario 4: Broad-Spectrum Preclinical Efficacy Screening Across Multiple KRAS G12C Tumor Indications

Investigators conducting efficacy screening across diverse KRAS G12C-mutant tumor models (cell line-derived xenografts and patient-derived xenografts) benefit from MRTX-1257's ~80% response rate across 23 tested models [2], which exceeds the 65% rate reported for adagrasib across 26 models [5]. This broader activity spectrum, combined with the compound's oral bioavailability and well-defined dose-response relationship (1–100 mg/kg) [1], makes MRTX-1257 the rational choice for studies aiming to maximize the probability of detecting antitumor activity across heterogeneous KRAS G12C-driven tumor contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRTX-1257

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.